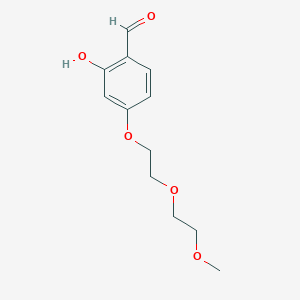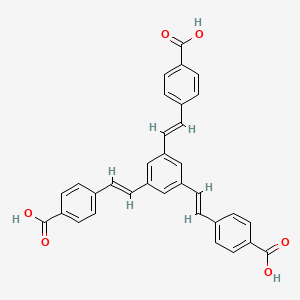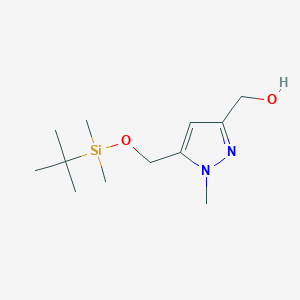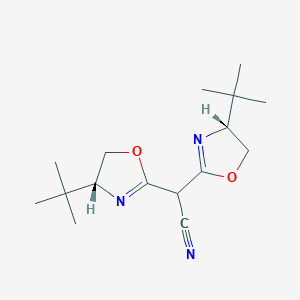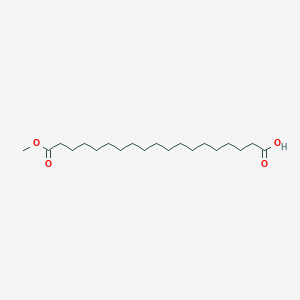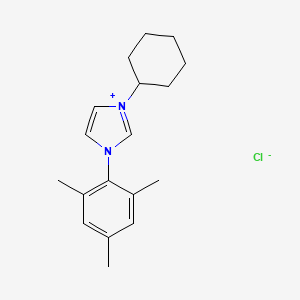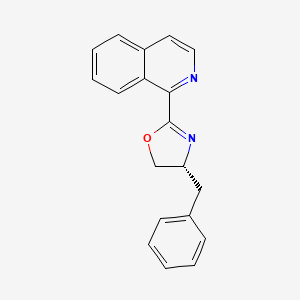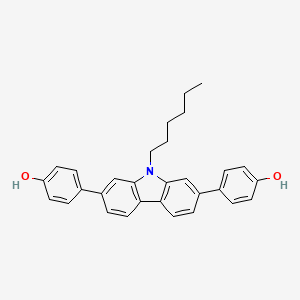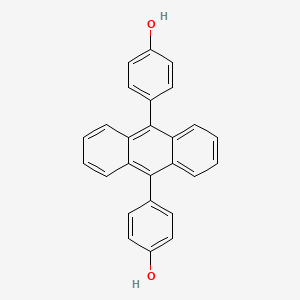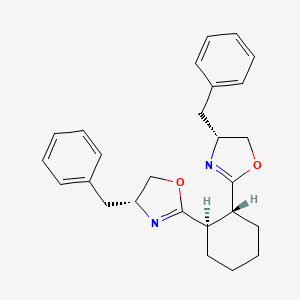
(1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane: is a chiral compound that has garnered interest in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane typically involves the following steps:
Formation of Oxazoline Rings: The initial step involves the synthesis of 4,5-dihydrooxazoline rings from amino alcohols and aldehydes or ketones under acidic conditions.
Cyclohexane Backbone Construction: The cyclohexane backbone is constructed through a series of reactions, including hydrogenation and cyclization.
Coupling of Oxazoline Rings to Cyclohexane: The final step involves the coupling of the oxazoline rings to the cyclohexane backbone using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl rings or the oxazoline rings are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted benzyl or oxazoline derivatives.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound’s chiral nature makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.
Industry:
Material Science: The compound is explored for its potential in the development of chiral materials and polymers.
Agriculture: It is investigated for its role in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to specific sites, facilitating catalytic reactions or inhibiting biological processes. The pathways involved include:
Enzyme Catalysis: The compound acts as a chiral ligand, enhancing the selectivity and efficiency of enzyme-catalyzed reactions.
Receptor Binding: It can bind to chiral receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
- (1S,2S)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
- (1R,2R)-1,2-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)cyclohexane
- (1R,2R)-1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane
Comparison:
- Stereochemistry: The unique stereochemistry of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane distinguishes it from its isomers and analogs, providing specific chiral interactions.
- Functional Groups: The presence of benzyl groups in this compound offers distinct reactivity and binding properties compared to other similar compounds with different substituents.
- Applications: While similar compounds may also be used in asymmetric synthesis and catalysis, the specific structure of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane makes it particularly effective in certain reactions and applications.
Properties
IUPAC Name |
(4R)-4-benzyl-2-[(1R,2R)-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-3-9-19(10-4-1)15-21-17-29-25(27-21)23-13-7-8-14-24(23)26-28-22(18-30-26)16-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18H2/t21-,22-,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPXEDQJJGDPA-MOUTVQLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8196168.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8196175.png)
